molecular formula C22H37NO2 B14714185 N-hydroxy-N-phenylhexadecanamide CAS No. 13663-55-3

N-hydroxy-N-phenylhexadecanamide

Cat. No.: B14714185
CAS No.: 13663-55-3
M. Wt: 347.5 g/mol
InChI Key: WGMPVZJEXPNBCF-UHFFFAOYSA-N
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Description

N-hydroxy-N-phenylhexadecanamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, characterized by its hydroxamic acid functional group. This structure is a hallmark of potent inhibitors for various metalloenzymes . Researchers investigate such compounds primarily for their potential as anticancer agents. The hydroxamic acid group serves as a powerful zinc-binding group (ZBG), enabling the molecule to chelate the zinc ion within the active sites of target enzymes . This mechanism is central to the activity of histone deacetylase inhibitors (HDACis), which can reactivate tumour suppressor genes, arrest the cell cycle, and induce apoptosis in cancer cells . Similar HDACis, like the drug Vorinostat, have been approved for the treatment of certain lymphomas, underscoring the therapeutic relevance of this chemical class . Beyond HDAC inhibition, the N-hydroxyamide pharmacophore is also a key feature in inhibitors of matrix metalloproteinases (MMPs), enzymes that play a critical role in tumor metastasis and angiogenesis . Compounds featuring this group, such as Batimastat, have been extensively studied for their ability to inhibit MMP-2, MMP-9, and MMP-14, thereby demonstrating potent antimetastatic effects in preclinical models . This compound, with its long hexadecyl chain, is designed to interact with the hydrophobic channels of these enzymes, while the N-phenyl group acts as a surface recognition moiety (SRM) . This combination makes it a valuable tool for researchers studying epigenetic regulation, cancer biology, and enzyme kinetics. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

13663-55-3

Molecular Formula

C22H37NO2

Molecular Weight

347.5 g/mol

IUPAC Name

N-hydroxy-N-phenylhexadecanamide

InChI

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(24)23(25)21-18-15-14-16-19-21/h14-16,18-19,25H,2-13,17,20H2,1H3

InChI Key

WGMPVZJEXPNBCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N(C1=CC=CC=C1)O

Origin of Product

United States

Synthetic Methodologies and Structural Modifications of N Hydroxy N Phenylhexadecanamide

Advanced Synthetic Strategies for N-hydroxy-N-phenylhexadecanamide Core Structure

The construction of the this compound core primarily involves the formation of an amide bond between N-phenylhydroxylamine and hexadecanoic acid or its activated derivatives. Advanced synthetic methodologies focus on achieving high yields, purity, and employing mild reaction conditions.

A prevalent and effective method for synthesizing N-aryl hydroxamic acids is the acylation of N-arylhydroxylamines. nih.gov For this compound, this would typically involve the reaction of N-phenylhydroxylamine with hexadecanoyl chloride. The use of an acyl chloride as an activated form of the carboxylic acid facilitates the nucleophilic attack by the hydroxylamine (B1172632) nitrogen. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Another sophisticated approach involves the use of coupling agents to facilitate the amide bond formation directly from hexadecanoic acid and N-phenylhydroxylamine. Reagents such as cyanuric chloride can activate the carboxylic acid, which then readily reacts with the hydroxylamine to form the desired hydroxamic acid in excellent yields, even for enantiopure α-amino acids and peptides. nih.gov

Solid-phase synthesis offers a powerful platform for the preparation of hydroxamic acid derivatives, allowing for easier purification and the potential for combinatorial library synthesis. nih.gov This technique typically involves immobilizing either the hydroxylamine or the carboxylic acid onto a resin support. For instance, a resin-bound hydroxylamine can be acylated with hexadecanoyl chloride, followed by cleavage from the resin to yield the final product.

The direct reaction of esters with hydroxylamine is another viable route. While typically requiring harsher conditions, the use of a catalytic amount of potassium cyanide (KCN) in aqueous hydroxylamine has been shown to effectively promote hydroxamic acid formation from ester derivatives. nih.gov This method proceeds through an acylcyanide intermediate.

A summary of potential synthetic precursors for this compound is presented in Table 1.

Precursor 1 Precursor 2 Key Reagents/Conditions Product
N-phenylhydroxylamineHexadecanoyl chlorideBase (e.g., pyridine, triethylamine)This compound
N-phenylhydroxylamineHexadecanoic acidCoupling agent (e.g., cyanuric chloride)This compound
Resin-bound hydroxylamineHexadecanoyl chlorideCleavage reagentThis compound
Methyl hexadecanoateHydroxylamineCatalytic KCNThis compound

Table 1. Potential Synthetic Routes to this compound.

Chemoenzymatic and Biocatalytic Approaches in N-Hydroxyamide Synthesis

The principles of green chemistry have spurred the development of chemoenzymatic and biocatalytic methods for organic synthesis, offering high selectivity and milder reaction conditions. Lipases, in particular, have demonstrated significant utility in the synthesis of amides and esters. nih.govnih.gov

Lipase-catalyzed amidation presents a promising and environmentally benign alternative for the synthesis of this compound. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly efficient biocatalysts for acylation reactions. nih.gov The synthesis could be envisioned by reacting N-phenylhydroxylamine with a simple ester of hexadecanoic acid, such as ethyl hexadecanoate, in a suitable organic solvent. The lipase facilitates the chemoselective N-acylation of the hydroxylamine. This approach avoids the use of harsh reagents and simplifies product purification. nih.gov The chemoselectivity of lipases is particularly advantageous, as they can selectively acylate the nitrogen atom of N-phenylhydroxylamine without significant O-acylation.

Furthermore, transketolase enzymes have been engineered to catalyze the synthesis of N-aryl hydroxamic acids from nitrosoarenes. researchgate.net This innovative biocatalytic C-N bond formation offers a novel route to hydroxamic acids, potentially applicable to the synthesis of this compound precursors or analogs.

The use of biocatalysts in the synthesis of chiral intermediates for complex molecules is also well-established. nih.gov While this compound itself is not chiral, biocatalytic methods could be employed to introduce chiral centers into derivatives, further expanding its structural diversity and potential biological applications.

Derivatization Strategies for Enhancing Biological Interactions

The biological activity of hydroxamic acids is often linked to their ability to chelate metal ions within the active sites of enzymes. nih.gov Derivatization of the this compound scaffold can be strategically employed to modulate this chelating ability and to introduce additional interactions with biological targets.

Modifications can be made to the phenyl ring, the hexadecanoyl chain, or the hydroxamic acid moiety itself. The introduction of substituents on the phenyl ring can alter the electronic properties of the molecule, influencing its pKa and metal-binding affinity. nih.gov For instance, electron-withdrawing or electron-donating groups can be introduced to fine-tune the molecule's activity.

The long hexadecanoyl chain provides a lipophilic character to the molecule. Modifications to this chain, such as the introduction of double bonds, branches, or other functional groups, could influence its pharmacokinetic properties and its interaction with hydrophobic pockets in target proteins.

Alkylation or arylation of the hydroxamic acid nitrogen or oxygen can also lead to new derivatives with altered biological profiles. For example, N-alkoxyindoles can be prepared from related precursors, suggesting that the hydroxyl group of this compound could be a site for further functionalization. nih.gov

The synthesis of novel hydroxamic acids containing heterocyclic backbones, such as oxadiazoles, has been shown to be a successful strategy for developing compounds with potent biological activities. nih.gov Similar strategies could be applied to create hybrid molecules incorporating the this compound core.

Mechanistic Elucidation of N Hydroxy N Phenylhexadecanamide Biological Activities

Investigation of Enzyme Inhibition Profiles

The hydroxamic acid moiety is a well-established zinc-binding group, which is a critical feature for the inhibition of several zinc-dependent enzymes. This section explores the potential enzyme inhibition profiles of N-hydroxy-N-phenylhexadecanamide based on the known activities of structurally related compounds.

Histone Deacetylase (HDAC) Inhibition Mechanisms

While no studies have directly assessed the effect of this compound on histone deacetylases (HDACs), the hydroxamic acid group is a hallmark of numerous potent HDAC inhibitors. nih.gov HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene expression. youtube.com The inhibition of HDACs can lead to the hyperacetylation of histones, which alters chromatin structure and can result in the transcription of tumor suppressor genes, making HDAC inhibitors a significant area of cancer research. nih.gov

The general mechanism for HDAC inhibition by hydroxamic acid-containing compounds involves the chelation of the zinc ion within the enzyme's active site. This interaction blocks the catalytic activity of the enzyme. A number of N-hydroxy-3-phenyl-2-propenamides have been synthesized and shown to be potent inhibitors of human HDACs, with IC₅₀ values often in the nanomolar range. nih.gov Given that this compound possesses this key functional group, it is plausible that it could also function as an HDAC inhibitor. However, without direct experimental evidence, this remains a hypothesis.

Table 1: Examples of N-Hydroxy-amide Containing HDAC Inhibitors and their Activities This table presents data for compounds structurally related to this compound to illustrate the potential for HDAC inhibition. There is no available data for this compound itself.

Compound NameTargetIC₅₀ (nM)Reference
N-hydroxy-3-phenyl-2-propenamides (various derivatives)HDAC< 400 nih.gov
NVP-LAQ824HDAC< 400 nih.gov
Histone Deacetylase Inhibitor VIHDAC100 otavachemicals.com

Cholinesterase Modulation (Acetylcholinesterase and Butyrylcholinesterase)

There is no available research on the direct effects of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). These enzymes are critical for the breakdown of the neurotransmitter acetylcholine (B1216132) and are significant targets in the management of Alzheimer's disease. nih.gov

Studies on structurally analogous compounds, such as 2-hydroxy-N-phenylbenzamides, have demonstrated inhibitory activity against both AChE and BuChE. nih.govnih.gov These compounds, however, differ in the position of the hydroxyl group and the nature of the carbon backbone. While the N-phenylamide portion is shared, it is unclear if this compound would exhibit similar properties. The inhibitory mechanism of these related compounds often involves interaction with the catalytic or peripheral anionic sites of the cholinesterase enzymes. Without dedicated studies, the potential for this compound to modulate cholinesterase activity is unknown.

Table 2: Cholinesterase Inhibition by Structurally Related N-Phenylamide Compounds This table shows data for compounds with some structural similarity to this compound. There is no available data for this compound itself.

Compound ClassTargetIC₅₀ (µM)Reference
2-hydroxy-N-phenylbenzamidesAChE33.1 - 85.8 nih.gov
2-hydroxy-N-phenylbenzamidesBuChE53.5 - 228.4 nih.gov

Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. nih.gov Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases. nih.govnih.gov A thorough search of the scientific literature did not yield any studies investigating the interaction between this compound and either MAO-A or MAO-B.

Other Enzymatic Targets

No research has been published detailing the effects of this compound on other enzymatic targets. The presence of the hydroxamic acid group suggests a potential for interaction with other zinc-containing metalloproteinases, but this is purely speculative without experimental validation.

Cellular and Subcellular Pathway Regulation

The regulation of cellular pathways, such as the cell cycle, is a common mechanism of action for many biologically active compounds.

Modulation of Cell Cycle Progression

Direct evidence for the effects of this compound on cell cycle progression is not available in the current body of scientific literature. However, other compounds containing N-hydroxy-amide or related structures have been shown to influence the cell cycle. For instance, the synthetic retinoid N-(4-hydroxyphenyl) retinamide (B29671) has been observed to inhibit the growth of prostate cancer cells by causing a block in the G1 to S phase transition of the cell cycle. nih.gov This effect was linked to a decrease in the expression of the c-myc gene. nih.gov

Given that potent HDAC inhibitors, which often contain a hydroxamic acid moiety, are known to induce cell cycle arrest, it is a plausible, yet unproven, hypothesis that this compound could exert similar effects. Such actions are typically mediated through the increased expression of cyclin-dependent kinase inhibitors.

Table 3: Effects of Related Compounds on Cell Cycle Progression This table provides examples of how structurally related compounds modulate the cell cycle. There is no available data for this compound itself.

CompoundCell LineEffectReference
N-(4-hydroxyphenyl) retinamidePC3 (prostate cancer)G0/G1 phase accumulation nih.gov
4-hydroxynonenalHL-60 (leukemia)G0/G1 phase accumulation nih.gov

Induction of Programmed Cell Death (Apoptosis) Mechanisms

Compounds containing a hydroxamic acid moiety are known to induce apoptosis, or programmed cell death, in various cell types, particularly in cancer cells. This activity is often linked to their ability to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in chromatin remodeling and gene expression. The hexadecanamide (B162939) tail of this compound could facilitate its transport across the cell membrane, allowing the hydroxamic acid group to reach its intracellular targets. The proposed mechanism would likely involve the activation of intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases and the release of cytochrome c from the mitochondria.

Epigenetic Modifications and Gene Expression Regulation

The N-hydroxy group is a key pharmacophore in many known epigenetic modulators. mdpi.com Specifically, the hydroxamic acid functional group is a classic zinc-binding group found in the active site of histone deacetylase (HDAC) inhibitors. By inhibiting HDACs, this compound could theoretically lead to the hyperacetylation of histone proteins. This, in turn, would result in a more relaxed chromatin structure, making DNA more accessible for transcription and altering the expression of genes involved in cell cycle regulation, differentiation, and apoptosis. mdpi.com

Influence on Oxidative Stress Pathways

Hydroxamic acids and their derivatives have been investigated for their potential to modulate oxidative stress. They can act as antioxidants by scavenging reactive oxygen species (ROS) or by chelating metal ions that catalyze the formation of ROS. The long aliphatic chain of this compound might influence its localization within cellular membranes, potentially protecting lipids from peroxidation.

Engagement with Inflammatory Signaling Cascades

The anti-inflammatory potential of compounds structurally related to this compound has been noted. For instance, some benzamide (B126) derivatives have been shown to inhibit the production of pro-inflammatory cytokines. The mechanism could involve the inhibition of key signaling pathways such as the NF-κB pathway, which is a central regulator of inflammation. The lipophilic hexadecanamide tail could enhance the compound's interaction with inflammatory cells and enzymes.

Molecular Interaction Profiling

Metal Ion Chelation Properties

A defining characteristic of hydroxamic acids is their ability to chelate metal ions, particularly iron (Fe³⁺) and zinc (Zn²⁺). This property is central to many of their biological activities. This compound would be expected to form stable complexes with these metal ions, which could have several downstream effects, including the inhibition of metalloenzymes and the disruption of metal-dependent cellular processes.

Ligand-Receptor Binding Dynamics

The binding of this compound to specific receptors is currently uncharacterized. However, based on its structure, it could potentially interact with receptors that recognize fatty acids or their derivatives. The phenyl group attached to the nitrogen atom could also influence its binding specificity and affinity for various biological targets. Computational modeling and experimental binding assays would be necessary to elucidate the ligand-receptor binding dynamics of this compound.

Structure Activity Relationship Sar and Computational Chemistry in N Hydroxy N Phenylhexadecanamide Research

Systematic Structure-Activity Relationship Studies for N-Hydroxy-N-phenylhexadecanamide Derivatives

Systematic SAR studies for hydroxamic acid-based HDAC inhibitors, including the structural class of this compound, have established several key principles for modulating activity. Modifications focus on the three core components of the pharmacophore.

Zinc-Binding Group (ZBG): The hydroxamic acid group is critical for activity. It effectively chelates the Zn²⁺ ion located at the bottom of the HDAC active site pocket, mimicking the interaction of the natural acetyl-lysine substrate. imrpress.comnih.gov This interaction is a primary anchor for the inhibitor. SAR studies consistently show that replacing or altering this group, for instance, to a carboxylic acid, significantly reduces inhibitory potency due to less effective zinc coordination. nih.gov

Linker Region: The long aliphatic chain, such as the hexadecanoyl chain in this compound, serves as the linker that connects the ZBG to the cap group. Its length and rigidity are crucial determinants of potency and isoform selectivity. The linker makes hydrophobic interactions with amino acid residues lining the enzyme's catalytic tunnel. mdpi.com Studies on various series of aliphatic hydroxamic acids have shown that linker lengths of 4-6 carbons are often optimal for potent inhibition. turkjps.org The extended 16-carbon chain of this compound suggests extensive interactions within the hydrophobic channel of certain HDAC isoforms.

Cap Group: The N-phenyl group acts as the surface recognition cap, interacting with residues at the rim of the active site. The size, aromaticity, and substitution pattern of this group are pivotal for enhancing potency and achieving selectivity among the different HDAC isoforms. Modifications to this phenyl ring, such as adding substituents, can lead to additional interactions and improved biological activity. For example, replacing the phenyl group with larger, more complex aromatic or heterocyclic systems has been a common strategy to explore interactions with surface-level residues and improve efficacy. nih.gov

The following table summarizes the general SAR principles for this class of compounds.

Molecular ComponentStructural ModificationImpact on Biological ActivityRationale
Zinc-Binding Group Hydroxamic Acid (-CONHOH)Essential for High Potency Strong bidentate chelation of the catalytic Zn²⁺ ion.
Carboxylic Acid (-COOH)Reduced Potency Weaker, monodentate coordination with the Zn²⁺ ion.
Linker Variation in Alkyl Chain LengthModulates Potency & Selectivity Optimizes hydrophobic interactions within the active site channel.
Introduction of Rigidity (e.g., double bonds)Can Increase Selectivity Restricts conformational freedom, potentially favoring binding to specific HDAC isoforms.
Cap Group Unsubstituted Phenyl RingBaseline Activity Provides hydrophobic and potential π-stacking interactions at the active site rim.
Substituted Aromatic/Heterocyclic RingsCan Significantly Increase Potency Allows for additional hydrogen bonding or hydrophobic interactions with surface residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. acs.orgpku.edu.cn For hydroxamic acid-based HDAC inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. nih.gov

These models provide insights into how steric, electrostatic, hydrophobic, and hydrogen-bonding fields of the molecule influence its inhibitory potency. A typical QSAR study on hydroxamate inhibitors involves:

Dataset Collection: A series of structurally related hydroxamic acids with experimentally determined inhibitory concentrations (IC₅₀ values) is compiled. nih.gov

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.

Descriptor Calculation: Molecular descriptors (e.g., steric and electrostatic fields in CoMFA) are calculated for each molecule.

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to build a regression model correlating the descriptors with the biological activity (often expressed as pIC₅₀). pku.edu.cn

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. acs.org

QSAR studies on related HDAC inhibitors have revealed that steric bulk at the cap group region is often favorable, while the electrostatic field around the zinc-binding hydroxamate moiety is critical. pku.edu.cn Such models can predict the activity of new, unsynthesized derivatives of this compound, guiding synthetic efforts toward more potent compounds.

QSAR ParameterInterpretation for HDAC InhibitorsImplication for this compound Design
CoMFA Steric Field Green contours indicate regions where bulky groups increase activity; yellow contours indicate regions where bulk decreases activity.Models often show favorable steric bulk at the cap (phenyl) region, suggesting larger aromatic systems could be beneficial.
CoMFA Electrostatic Field Blue contours indicate where positive charges enhance activity; red contours indicate where negative charges are favorable.Strong negative potential is consistently favored near the hydroxamic acid group for zinc binding.
CoMSIA Hydrophobic Field Yellow contours show where hydrophobicity increases activity; white contours show where hydrophilic groups are preferred.Favorable hydrophobic fields are typically seen along the linker (hexadecanoyl chain) and at the cap group.
Predictive r² (q²) A statistical measure of the model's predictive ability (a value > 0.5 is generally considered good).A robust QSAR model would allow for the virtual screening and prioritization of novel derivatives before synthesis.

Advanced Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking into the crystal structure of an HDAC enzyme reveals key molecular interactions that stabilize the complex.

Docking studies of similar long-chain hydroxamate inhibitors consistently show:

The hydroxamic acid group coordinates with the Zn²⁺ ion and forms hydrogen bonds with key active site residues, such as histidine and aspartate. imrpress.comnih.gov

The long aliphatic linker lies within the hydrophobic tunnel of the enzyme, making van der Waals contacts with nonpolar residues like phenylalanine and proline.

The phenyl cap group is positioned at the entrance of the active site, where it can form hydrophobic or π-stacking interactions with surface residues. nih.gov

Molecular dynamics (MD) simulations are then used to assess the stability of the docked pose over time. MD simulates the movement of atoms in the protein-ligand complex, providing insights into the flexibility of the ligand and the persistence of key interactions. imrpress.com For a compound like this compound, MD simulations can confirm the stability of the zinc chelation and the hydrophobic interactions of its long alkyl chain within the binding pocket.

The table below lists key amino acid residues in a typical HDAC active site and their likely interactions with this compound, as inferred from docking studies on analogous inhibitors.

Interacting Residue (Typical)Location in Active SiteType of InteractionCorresponding Moiety of Inhibitor
Zn²⁺ Ion Catalytic Site BottomCoordinationHydroxamic Acid
Histidine, Aspartate Catalytic SiteHydrogen BondingHydroxamic Acid
Glycine, Phenylalanine Catalytic TunnelHydrophobic / van der WaalsHexadecanoyl Chain
Tyrosine, Phenylalanine Active Site Rimπ-stacking / HydrophobicPhenyl Cap Group

Pharmacophore Modeling and De Novo Ligand Design Principles

A pharmacophore model is an abstract representation of the essential molecular features required for a ligand to be recognized by a specific biological target. researchgate.net For hydroxamic acid-based HDAC inhibitors, a common pharmacophore model includes:

A zinc-binding feature (represented by the hydroxamate).

One or more hydrophobic features (representing the linker and cap).

An aromatic feature (representing the cap group).

Potentially, hydrogen bond donor and acceptor features. nih.gov

This model can be used as a 3D query to screen large virtual compound libraries to identify novel scaffolds that match the required features. nih.gov

Furthermore, these pharmacophore models serve as a foundation for de novo ligand design. This computational approach involves building new molecules from scratch by placing fragments that match the pharmacophore features within the active site of the target enzyme. For instance, starting with the hydroxamic acid group correctly positioned to chelate the zinc ion in the HDAC active site, computational algorithms can explore different linkers and cap groups to design novel molecules with potentially higher potency or improved selectivity based on the shape and properties of the binding pocket.

Target Identification and Validation Methodologies for N Hydroxy N Phenylhexadecanamide

Proteomic Approaches for Mechanistic Target Deconvolution

Chemical proteomics is a powerful discipline used to identify the direct molecular interactions between a small molecule and proteins within a complex biological sample, such as a cell lysate. researchgate.netnih.gov This approach is central to deconvoluting the specific targets of N-hydroxy-N-phenylhexadecanamide.

One of the foremost techniques is affinity-based protein profiling (ABPP) or affinity enrichment. nih.gov In this method, a version of this compound would be chemically synthesized to include a linker arm and a reporter tag, such as biotin (B1667282) or an alkyne group. europeanreview.org This "bait" molecule is then incubated with a protein lysate. europeanreview.org The bait, along with any proteins it has bound to, is subsequently captured or "pulled down" from the lysate using affinity chromatography (e.g., streptavidin beads for a biotin tag). europeanreview.org The captured proteins are then identified using high-resolution mass spectrometry. researchgate.net

To distinguish specific binders from non-specific ones, a competition experiment is often performed. nih.gov Here, the lysate is pre-incubated with an excess of the original, unmodified this compound before the tagged version is added. nih.gov Proteins that are true targets will be occupied by the untagged compound and will therefore not be pulled down by the bait, allowing for their identification through comparative quantitative proteomics. researchgate.net

Other proteomic strategies that could be employed include stability-based methods like the Cellular Thermal Shift Assay (CETSA). europeanreview.org This technique relies on the principle that a protein becomes more thermally stable when bound to a ligand. By treating cells with this compound, heating them to various temperatures, and then quantifying the remaining soluble protein, it is possible to identify which proteins were stabilized by the compound's binding. europeanreview.org

Table 1: Representative Data from an Affinity Enrichment Chemoproteomics Experiment for this compound. The table illustrates how target proteins are identified by their reduced abundance in the presence of a competitor compound.
Protein IDProtein NameFold Change (Bait vs. Bait + Competitor)p-valuePotential Target Status
P04075Anexin A1-5.80.001High Confidence
P60709Actin, cytoplasmic 1-1.10.450Non-specific
Q06830Peroxiredoxin-1-4.50.005High Confidence
P08670Vimentin-3.90.008High Confidence
P02768Serum Albumin-1.50.210Non-specific

Functional Genomics and Genetic Screening Techniques

Functional genomics offers a complementary approach to proteomics by identifying genes that are essential for a compound's activity or that modulate cellular sensitivity to it. nih.govnih.gov These screens work by systematically disrupting gene function on a genome-wide scale and then assessing the phenotypic outcome in the presence of the compound. sigmaaldrich.com

For this compound, a genetic screen could utilize technologies like RNA interference (RNAi) or CRISPR-Cas9 . horizondiscovery.com In an RNAi screen, a library of short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs) is used to knock down the expression of individual genes. horizondiscovery.com In a CRISPR screen, a library of guide RNAs (gRNAs) directs the Cas9 nuclease to create loss-of-function mutations, effectively knocking out specific genes. nih.gov

The screen itself can be conducted in a pooled or arrayed format. horizondiscovery.com In a pooled screen, a population of cells is treated with the library, and then exposed to this compound. horizondiscovery.com Genes whose disruption leads to either increased resistance or hypersensitivity to the compound will be enriched or depleted, respectively, in the surviving cell population. Next-generation sequencing is then used to identify these genes. sigmaaldrich.com Identifying genes that confer resistance when knocked out suggests they may encode the direct target of the compound or a critical downstream effector. nih.gov

Table 2: Example Results from a Pooled CRISPR-Cas9 Knockout Screen to Identify Genetic Modifiers of this compound Activity. Positive and negative scores indicate enrichment (resistance) or depletion (sensitivity) of cells with the corresponding gene knockout.
Gene SymbolGene NameLog2 Fold ChangeSignificance ScoreInferred Role
MAPK1Mitogen-activated protein kinase 1+3.18.5Potential Target Pathway (Resistance)
KEAP1Kelch-like ECH-associated protein 1-2.87.9Sensitizing Factor
HMOX1Heme oxygenase 1-2.57.2Sensitizing Factor
NFE2L2Nuclear factor erythroid 2-related factor 2-2.47.1Sensitizing Factor
BRAFB-Raf proto-oncogene+2.98.1Potential Target Pathway (Resistance)

High-Throughput Phenotypic Screening for Target Engagement

While proteomics identifies binding partners and genomics identifies functional pathways, high-throughput phenotypic screening (HTS) confirms that a compound is active in a cellular or organismal context and demonstrates target engagement. nih.gov Unlike target-based screens that use purified proteins, phenotypic screens measure a compound's effect on a whole biological system. nih.govlifechemicals.com

To validate the targets of this compound, one could design a phenotypic assay that relies on the hypothesized mechanism of action. nccu.edu For example, if proteomic and genomic screens suggest the compound targets a specific signaling pathway, a reporter gene assay could be developed. In this assay, cells are engineered to express a reporter protein (like luciferase or green fluorescent protein) under the control of a transcription factor that is regulated by the target pathway. Inhibition of the pathway by this compound would lead to a measurable change in the reporter signal. nih.gov

These assays are conducted in microtiter plates (often with 384 or 1536 wells), allowing for the rapid testing of thousands of conditions. ufl.edu This high-throughput capability can be used to confirm the compound's potency and efficacy in a cellular model, providing crucial evidence of target engagement. nccu.edu

Bioinformatic and Integrative Omics Analysis for Novel Target Discovery

The vast datasets generated from proteomic and genomic screens require sophisticated bioinformatic and computational analysis to extract meaningful biological insights. researchgate.net Integrative omics analysis combines data from multiple sources (e.g., proteomics, transcriptomics, genomics) to build a holistic model of the compound's mechanism of action and to discover novel targets. ufl.edu

By integrating these datasets, researchers can build a high-confidence network of interactions. For instance, a protein identified as a direct binder in a proteomic screen that is also shown to be a critical mediator of the compound's activity in a CRISPR screen is a very high-priority target. This multi-omics approach strengthens the evidence for target identification and can uncover unexpected connections, leading to the discovery of novel therapeutic applications for this compound.

Preclinical Research Models for N Hydroxy N Phenylhexadecanamide Mechanistic Studies Non Clinical

In Vitro Models

In vitro models are indispensable tools in preclinical research, offering a controlled environment to study the biological effects of a compound at the cellular and subcellular levels. These systems range from traditional two-dimensional cell cultures to more complex three-dimensional and microfluidic models that more accurately mimic the physiological complexity of human tissues.

Advanced Three-Dimensional (3D) Cell Culture Systems

To bridge the gap between 2D cultures and in vivo conditions, advanced three-dimensional (3D) cell culture systems have been developed. These models better mimic the native tissue microenvironment, including cell-cell and cell-extracellular matrix interactions, as well as nutrient and oxygen gradients.

Spheroids are 3D cell aggregates that can be generated from one or more cell lines, while organoids are derived from stem cells or patient tissues and can self-organize into structures that resemble miniature organs. These models are invaluable for studying disease pathology and the effects of therapeutic agents in a more physiologically relevant context. For a compound like N-hydroxy-N-phenylhexadecanamide, these models could provide insights into its penetration into tumor-like structures and its effects on cells in different layers of the spheroid or organoid.

Organ-on-a-chip (OOC) technology utilizes microfluidic devices to create dynamic 3D microenvironments that replicate the key functional units of human organs. These systems allow for the precise control of fluid flow and mechanical cues, such as the stretching motion of the lungs. A liver-on-a-chip, for example, could be used to study the metabolism of this compound and its potential hepatotoxicity. Multi-organ-on-a-chip systems further enhance this by connecting different organ models to study systemic effects and drug interactions.

Patient-derived xenograft (PDX) models are created by implanting tumor tissue from a patient into an immunodeficient mouse. These models are known to preserve the histopathological and genetic characteristics of the original tumor, making them a powerful tool for preclinical drug evaluation and biomarker discovery. Patient-derived organoids (PDOs) are 3D cultures grown from a patient's tumor tissue and can be used for chemosensitivity testing, which has been shown to correlate with clinical outcomes in some cases. The use of PDX and PDO models for this compound would enable the assessment of its efficacy in a context that reflects the heterogeneity of human cancers.

Co-culture Systems for Studying Cellular Microenvironment Interactions

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix that plays a critical role in tumor progression and therapeutic response. Co-culture systems, where two or more different cell types are grown together, are used to model these interactions. For example, a co-culture of cancer cells and immune cells could be used to investigate whether this compound can modulate the immune response against tumors. Three-dimensional co-culture models can further replicate the spatial organization and interactions within the TME.

In Vivo Non-Clinical Animal Models

In vivo animal models are indispensable tools in preclinical research, providing a complex biological system to study the effects of a new chemical entity. These models are crucial for assessing both the potential therapeutic efficacy and the physiological response to this compound.

Rodent Disease Models for Preclinical Efficacy and Mechanistic Studies

The initial evaluation of the in vivo efficacy and mechanism of action of this compound would typically involve the use of established rodent models of disease. The selection of a specific model is contingent on the therapeutic area for which the compound is being investigated. For instance, if this compound is hypothesized to have anti-inflammatory properties, rodent models of arthritis or inflammatory bowel disease would be employed. Similarly, for neuroprotective indications, transgenic mouse models of neurodegenerative diseases would be appropriate. These models, while not perfectly replicating human disease, offer valuable insights into the compound's biological activity and its potential as a therapeutic agent.

Other Non-Rodent Mammalian Models in Specific Disease Contexts

While rodent models are foundational, data from non-rodent mammalian models can provide a more translational perspective due to their closer physiological and metabolic resemblance to humans. Depending on the specific disease context and regulatory requirements, species such as rabbits or canines might be used. For example, in dermatological research, the skin of pigs is considered a good surrogate for human skin. The use of such models for this compound would be a strategic step to gather more robust preclinical data.

Investigation of Pharmacokinetic and Pharmacodynamic Relationships in Animal Systems

Understanding the relationship between the concentration of this compound in the body (pharmacokinetics, PK) and its pharmacological effect (pharmacodynamics, PD) is a cornerstone of preclinical development. Animal models are essential for these investigations.

Pharmacokinetic studies in animals, often starting with rodents, determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. These studies involve administering the compound and then measuring its concentration in plasma and various tissues over time. Key parameters such as bioavailability, half-life, clearance, and volume of distribution are calculated from this data.

Pharmacodynamic studies, on the other hand, aim to correlate these concentration levels with a specific biological effect. This involves measuring a relevant biomarker or a clinical sign of efficacy in the animal model at different dose levels and time points. By integrating PK and PD data, a dose-response relationship can be established, which is critical for predicting a therapeutic dose range in humans.

In Silico Models for Predictive Research and Computational Biology

In recent years, computational or in silico models have become increasingly important in preclinical research. These models use computer simulations to predict the properties of a compound, thereby reducing the reliance on animal testing, saving resources, and providing early insights into potential liabilities.

Predictive Modeling for ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Before conducting extensive in vivo studies, the ADME properties of this compound can be predicted using a variety of in silico tools. These models are built on large datasets of existing drugs and chemicals and use the molecular structure of this compound to forecast its physicochemical properties and how it will behave in a biological system.

Quantitative Structure-Activity Relationship (QSAR) models are a common approach. These models identify mathematical relationships between the chemical structure of a molecule and its biological activity, including ADME properties. For this compound, QSAR models could predict its solubility, permeability across biological membranes, potential for binding to plasma proteins, and susceptibility to metabolism by key drug-metabolizing enzymes.

ADME Parameter In Silico Prediction for this compound
Absorption Prediction of oral bioavailability and intestinal absorption rate.
Distribution Estimation of plasma protein binding and volume of distribution.
Metabolism Identification of potential metabolic pathways and major metabolites.
Excretion Prediction of the primary route of elimination (e.g., renal or hepatic).

This table represents the types of predictions that can be made using in silico ADME models for this compound. The actual values would be generated by specific software and models.

Toxicokinetics and Safety Pharmacology Predictions

In silico models are also invaluable for early safety assessment. By analyzing the chemical structure of this compound, these models can predict its potential to cause toxicity. This includes predictions of cardiotoxicity, hepatotoxicity, genotoxicity, and other adverse effects.

Mechanism Driven Exploration of Therapeutic Relevance for N Hydroxy N Phenylhexadecanamide

Molecular Foundations for Anti-Cancer Activity

The primary structural feature suggesting anti-cancer potential for N-hydroxy-N-phenylhexadecanamide is the hydroxamic acid moiety (-CO-N(OH)-). Hydroxamic acid derivatives are a well-established class of compounds that can function as histone deacetylase (HDAC) inhibitors. nih.govacs.org HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues of histone and non-histone proteins. nih.gov In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.

The proposed mechanism of action for this compound as an HDAC inhibitor involves the chelation of the zinc ion (Zn²⁺) within the active site of the HDAC enzyme. acs.orgtandfonline.com This chelation incapacitates the enzyme, preventing it from deacetylating histones. The subsequent hyperacetylation of histones leads to a more open chromatin structure, which can reactivate the transcription of tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.govnih.gov

Numerous synthetic hydroxamic acid derivatives have been developed and investigated for their anti-cancer properties. nih.govtandfonline.com For instance, Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat, is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma. nih.govunl.pt Other hydroxamic acid-based HDAC inhibitors have also shown efficacy against various cancers, including breast cancer. tandfonline.comnih.gov The general structure of these inhibitors includes a zinc-binding group (the hydroxamic acid), a linker region (in this case, the hexadecanamide (B162939) backbone), and a cap group that interacts with the surface of the enzyme. tandfonline.com

Table 1: Key Concepts in the Anti-Cancer Mechanism of Hydroxamic Acid Derivatives

Concept Description Relevance to this compound
Histone Deacetylase (HDAC) Enzymes that remove acetyl groups from histones, leading to condensed chromatin and gene silencing. The primary putative target for the compound's anti-cancer activity.
HDAC Inhibition The blockage of HDAC activity, leading to histone hyperacetylation and reactivation of tumor suppressor genes. The hydroxamic acid group is a known zinc-chelator, which is the mechanism for HDAC inhibition. acs.org
Apoptosis Programmed cell death, a key mechanism for eliminating cancerous cells. HDAC inhibition is a known inducer of apoptosis in cancer cells. nih.gov

| Cell Cycle Arrest | A halt in the cell division cycle, preventing the proliferation of cancer cells. | Often a consequence of the re-expression of tumor suppressor genes following HDAC inhibition. nih.gov |

Neurobiological Modulatory Potential

The neurobiological potential of this compound can be inferred from its structural similarity to endogenous fatty acid amides, which are key players in the endocannabinoid system. The long hexadecanamide chain is particularly reminiscent of N-palmitoylethanolamide (PEA), an endogenous fatty acid amide that exhibits neuroprotective and anti-inflammatory properties.

One of the primary enzymes responsible for the degradation of the endocannabinoid anandamide (B1667382) is Fatty Acid Amide Hydrolase (FAAH). Inhibition of FAAH leads to an increase in the levels of anandamide and other related fatty acid amides, thereby enhancing their signaling and producing analgesic, anxiolytic, and neuroprotective effects. Fatty acid hydroxamic acids have been investigated as potential FAAH inhibitors. The hydroxamic acid group can act as a transition-state mimetic, binding to the active site of the FAAH enzyme and preventing it from hydrolyzing its natural substrates.

While direct studies on this compound are not available, the general principle of using fatty acid derivatives to modulate the endocannabinoid system is well-established. By potentially inhibiting FAAH, this compound could indirectly potentiate the neurobiological effects of endocannabinoids.

Anti-Inflammatory and Immunomodulatory Mechanisms

The anti-inflammatory and immunomodulatory potential of this compound is likely multifaceted, stemming from both its hydroxamic acid group and its fatty acid amide structure. Hydroxamic acid derivatives have been shown to possess anti-inflammatory properties through various mechanisms, including the inhibition of metalloenzymes involved in the inflammatory cascade, such as matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha (TNF-α) converting enzyme (TACE). unl.pt

Furthermore, many N-acyl amide compounds, structurally related to this compound, exhibit significant anti-inflammatory and immunomodulatory effects. mdpi.com These compounds can modulate the production of pro-inflammatory cytokines and interfere with key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.govmdpi.com

The long fatty acid chain of this compound could also contribute to its anti-inflammatory profile, similar to other lipid signaling molecules that play a role in resolving inflammation.

Role in Plant Immunity and Systemic Acquired Resistance (SAR) Enhancement

In the realm of plant biology, the N-hydroxy moiety is a critical feature of N-hydroxypipecolic acid (NHP), a key signaling molecule in plant immunity. nih.govfrontiersin.org NHP has been identified as a central regulator of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense response in plants that is activated throughout the plant after a localized pathogen attack. nih.govfrontiersin.org

The mechanism of SAR involves the accumulation of NHP, which then acts as a mobile signal, traveling to distal parts of the plant to prime them for a more robust and rapid defense response upon subsequent pathogen challenge. nih.govresearchgate.net NHP works in concert with salicylic (B10762653) acid (SA), another crucial plant defense hormone, to establish SAR. frontiersin.org NHP has been shown to induce the expression of a large number of defense-related genes and to prime the plant for enhanced production of defense compounds like phytoalexins. nih.govresearchgate.net

While this compound is structurally different from NHP, the presence of the N-hydroxy group is a notable similarity. It is conceivable that this functional group could allow the molecule to interact with components of the plant immune system, although it is unlikely to be a direct analog of NHP. The field of plant immunity has shown that various N-hydroxylated compounds can have biological activity.

Table 2: Key Molecules in Systemic Acquired Resistance

Molecule Chemical Class Role in SAR
N-hydroxypipecolic acid (NHP) Hydroxylated amino acid derivative A mobile signal that is necessary and sufficient to induce SAR. nih.govnih.gov
Salicylic acid (SA) Phenolic compound A key defense hormone that acts in concert with NHP to establish SAR. frontiersin.org

| This compound | Fatty acid hydroxamic acid | Putative role based on the presence of an N-hydroxy group, a key feature of NHP. |

Antioxidant and Chelation-Based Therapeutic Avenues

The hydroxamic acid functional group is a well-known chelator of metal ions, particularly ferric iron (Fe³⁺) and zinc (Zn²⁺). acs.orgunl.pt This chelating ability is the basis for the use of hydroxamic acid derivatives in various therapeutic applications. For example, deferoxamine, a siderophore containing hydroxamate groups, is used to treat iron overload. unl.pt

The ability to chelate metal ions can also contribute to antioxidant activity. By sequestering redox-active metal ions like iron and copper, this compound could prevent them from participating in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals and contribute to oxidative stress. researchgate.net Oxidative stress is implicated in a wide range of diseases, and the use of chelating agents with antioxidant properties is a recognized therapeutic strategy. nih.govnih.gov

Furthermore, some fatty acid derivatives themselves have been shown to possess antioxidant properties. researchgate.net The combination of a metal-chelating hydroxamic acid headgroup with a long fatty acid tail in this compound suggests a plausible dual-action antioxidant potential.

Future Directions, Challenges, and Emerging Paradigms in N Hydroxy N Phenylhexadecanamide Research

Innovations in Synthetic Chemistry for N-hydroxy-N-phenylhexadecanamide Analogues

The development of novel analogues of this compound is a critical step in exploring its structure-activity relationships (SAR). Future synthetic efforts will likely move beyond traditional methods to more innovative and efficient strategies. One such approach is combinatorial chemistry, which allows for the rapid synthesis of a large library of related compounds. By systematically altering the length and saturation of the hexadecanoyl chain and introducing various substituents onto the N-phenyl ring, researchers can generate a diverse set of analogues.

Another area of innovation lies in the use of flow chemistry for the synthesis of this compound analogues. Flow chemistry offers several advantages over batch synthesis, including improved reaction control, enhanced safety, and the potential for automated synthesis. This could be particularly useful for the multi-step synthesis of complex analogues.

Furthermore, the development of stereoselective synthetic routes could be crucial if the biological activity of this compound is found to be dependent on a specific stereoisomer. The use of chiral catalysts or auxiliaries could enable the synthesis of enantiomerically pure analogues for biological evaluation. A series of thirteen 4-NHOH pyrimidine (B1678525) nucleoside analogs of NHC/molnupiravir were synthesized and evaluated in vitro for anti-SARS-CoV-2 activity. nih.gov

Advanced Approaches for Comprehensive Target and Pathway Elucidation

A significant hurdle in the study of this compound is the definitive identification of its molecular targets and the pathways it modulates. Future research will need to employ advanced and unbiased techniques to achieve this. Chemical proteomics approaches, such as affinity-based protein profiling (AfBPP) and thermal proteome profiling (TPP), could be instrumental. These methods allow for the identification of direct protein targets of a small molecule in a native biological system without prior knowledge of the targets.

In addition to proteomics, advanced metabolomics and lipidomics analyses will be essential to understand the broader impact of this compound on cellular metabolism. By quantifying changes in a wide array of metabolites and lipids upon treatment with the compound, researchers can gain insights into the metabolic pathways that are affected.

Furthermore, integrating these "omics" datasets with systems biology approaches will be key to constructing a comprehensive picture of the compound's mechanism of action. This will involve the use of computational tools to model the complex biological networks perturbed by this compound.

Development and Application of Next-Generation Preclinical Models

To better predict the clinical potential of this compound, future preclinical studies will need to utilize more physiologically relevant model systems. nih.gov While traditional 2D cell cultures have been valuable, they often fail to recapitulate the complexity of human tissues. nih.gov The use of 3D organoid cultures, derived from patient tissues, offers a more accurate "disease-in-a-dish" model to assess the efficacy and potential toxicity of the compound. nih.gov

For in vivo studies, the development and use of humanized mouse models could provide more predictive data. nih.gov These models, which are engrafted with human cells or tissues, can better mimic the human response to a drug candidate. The choice of animal model is critical, with mouse models being the most frequently employed. nih.gov

Moreover, microfluidic "organ-on-a-chip" technology represents an emerging paradigm for preclinical testing. These devices can simulate the function of human organs and could be used to study the pharmacokinetics and pharmacodynamics of this compound in a more controlled and human-relevant manner.

Role of Artificial Intelligence and Machine Learning in this compound Drug Discovery Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize many aspects of drug discovery and can be applied to accelerate research on this compound. nih.gov These technologies can be used to analyze large datasets generated from screening and omics studies to identify potential drug candidates and predict their properties. nih.gov

One key application of AI is in the de novo design of novel analogues. nih.gov By training generative models on the chemical space of known bioactive molecules, AI algorithms can propose new molecular structures with optimized properties, such as enhanced potency or improved metabolic stability. nih.gov

AI can also play a crucial role in predicting the biological targets of this compound. nih.gov By integrating data from various sources, including chemical structure, bioactivity data, and protein sequence information, ML models can predict potential protein-ligand interactions. nih.gov Furthermore, AI can aid in the analysis of data from clinical trials, helping to identify patient populations that are most likely to respond to treatment with this compound. nih.gov This can lead to more personalized and effective therapeutic strategies. nih.govnih.gov

Application of AI/MLDescriptionPotential Impact on this compound Research
De Novo Drug Design Using generative models to design novel molecules with desired properties.Creation of new this compound analogues with enhanced efficacy and better pharmacokinetic profiles.
Target Prediction Employing machine learning algorithms to predict the protein targets of a small molecule.Faster identification of the molecular targets of this compound, guiding further mechanistic studies.
Predictive Toxicology Utilizing AI models to forecast the potential toxicity of drug candidates.Early deselection of analogues with a high risk of adverse effects, saving time and resources.
Clinical Trial Optimization Analyzing patient data to identify biomarkers and stratify patient populations.Designing more efficient and successful clinical trials for this compound-based therapies.

Identification of Research Gaps and Unexplored Biological Roles

Despite its potential, there are significant gaps in our understanding of this compound. A primary research gap is the lack of a comprehensive understanding of its polypharmacology—the ability of a single compound to interact with multiple targets. Future research should aim to systematically explore the full range of its biological interactions.

Another unexplored area is the potential role of this compound in diseases beyond those currently being investigated. Given the diverse roles of hydroxamic acids and fatty acids in biology, it is plausible that this compound could have utility in a variety of therapeutic areas, such as metabolic diseases, inflammatory disorders, or neurodegenerative diseases. High-throughput screening of this compound against a broad panel of disease models could uncover novel therapeutic applications.

Finally, the role of gut microbiota in the metabolism and activity of this compound is completely unknown. Future studies should investigate how gut bacteria might modify the compound and how this could influence its efficacy and safety profile. This could open up new avenues for optimizing its therapeutic delivery and application.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-hydroxy-N-phenylhexadecanamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via coupling reactions between N-phenylhydroxylamine and hexadecanoyl chloride under basic conditions (e.g., using NaOH or NaHCO₃). Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 molar ratio of hydroxylamine to acyl chloride). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Yield optimization requires monitoring pH and reaction time .
  • Data Source : Synthetic protocols for analogous hydroxamic acids are validated in peer-reviewed studies (e.g., The Journal of Organic Chemistry) .

Q. How can researchers characterize the solubility and stability of this compound in different solvents?

  • Methodological Answer : Solubility profiles should be determined experimentally using UV-Vis spectroscopy or gravimetric analysis in solvents like DMSO, ethanol, and chloroform. Stability studies involve accelerated degradation tests (e.g., exposure to light, heat, or varying pH) followed by HPLC-UV analysis to track decomposition products. NIST-standardized solvents and protocols ensure reproducibility .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : ¹H and ¹³C NMR to confirm the hydroxamic acid moiety (e.g., –NH–O–C=O resonance at δ 9–10 ppm in DMSO-d₆).
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N–O–H stretch).
  • HRMS : High-resolution mass spectrometry for molecular ion validation.
    Cross-referencing with databases like PubChem ensures alignment with known spectral libraries .

Advanced Research Questions

Q. How can computational methods predict the chelation behavior or biological activity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model metal-chelation affinity by analyzing electron density at the hydroxamic acid group. Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., histone deacetylases). Toxicity predictions via OECD QSAR Toolbox or ACD/ToxSuite validate safety profiles .
  • Data Contradiction Note : Discrepancies between computational predictions and experimental results (e.g., unexpected toxicity) require recalibrating force fields or expanding training datasets .

Q. What experimental strategies resolve contradictions in reported biological activity data for hydroxamic acid derivatives?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation steps:

  • Replication : Repeat assays in triplicate across independent labs.
  • Analytical Rigor : Use LC-MS to confirm compound purity (>95%) before testing.
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalization).
    Refer to frameworks from Qualitative Research in Social Science for systematic error analysis .

Q. How does the alkyl chain length (C16 in this compound) influence its physicochemical properties compared to shorter-chain analogs?

  • Methodological Answer : Conduct comparative studies using:

  • LogP Measurements : Evaluate hydrophobicity via shake-flask method.
  • Thermal Analysis : DSC/TGA to assess melting points and thermal stability.
  • Membrane Permeability : Franz cell assays for diffusion rates.
    Longer chains (C16) typically enhance lipid solubility but reduce aqueous stability, impacting drug delivery applications .

Methodological Standards and Reproducibility

Q. What guidelines ensure reproducibility in synthesizing and testing this compound?

  • Methodological Answer : Adhere to:

  • ICH Q2(R1) : Validation of analytical methods (precision, accuracy).
  • FAIR Principles : Share raw data (e.g., NMR spectra, chromatograms) in public repositories.
  • Experimental Replication : Document protocols using platforms like protocols.io .
    University of Sheffield’s Chemical Essay Writing Guide emphasizes detailed procedural transparency .

Q. How can researchers validate the absence of byproducts in this compound synthesis?

  • Methodological Answer : Employ orthogonal techniques:

  • HPLC-DAD : Detect impurities at 0.1% level.
  • TLC-MS : Rapid screening of reaction progress.
  • Elemental Analysis : Confirm C/H/N/O ratios.
    Cross-check with EPA DSSTox and FDA GSRS databases for reference standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.